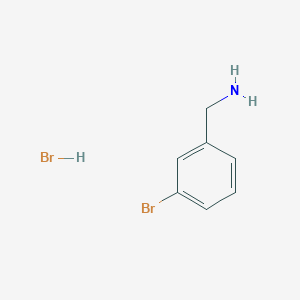

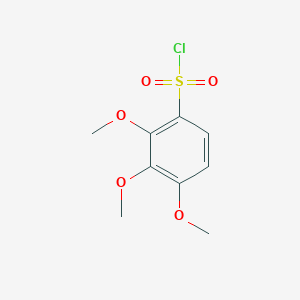

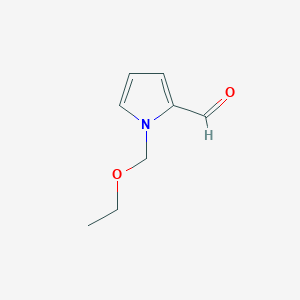

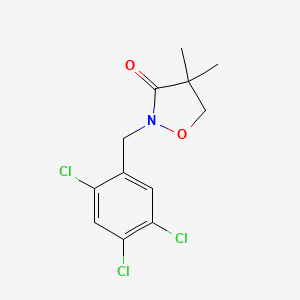

![molecular formula C16H10INO3 B8640982 2-[2-(4-iodophenyl)-2-oxoethyl]-1H-Isoindole-1,3(2H)-dione](/img/structure/B8640982.png)

2-[2-(4-iodophenyl)-2-oxoethyl]-1H-Isoindole-1,3(2H)-dione

Übersicht

Beschreibung

2-[2-(4-iodophenyl)-2-oxoethyl]-1H-Isoindole-1,3(2H)-dione is a compound belonging to the class of isoindole-1,3-dione derivatives.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-iodophenyl)-2-oxoethyl]-1H-Isoindole-1,3(2H)-dione can be achieved through various synthetic routes. One common method involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another approach involves the use of substituted tetraynes and imidazole derivatives in a hexadehydro-Diels–Alder domino reaction, which forms three new C–C bonds and two new C–O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

Industrial Production Methods: Industrial production methods for isoindole-1,3-dione derivatives often focus on green chemistry principles to minimize environmental impact. Solventless conditions and simple heating techniques are employed to synthesize these compounds efficiently . The use of green synthesis techniques ensures that the production process is environmentally friendly and sustainable.

Analyse Chemischer Reaktionen

Types of Reactions: 2-[2-(4-iodophenyl)-2-oxoethyl]-1H-Isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the carbonyl and iodophenyl groups.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve the use of solvents such as toluene and catalysts to enhance the reaction efficiency .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield highly substituted isoindole-1,3-dione derivatives, while substitution reactions may result in the formation of various arylamines .

Wissenschaftliche Forschungsanwendungen

2-[2-(4-iodophenyl)-2-oxoethyl]-1H-Isoindole-1,3(2H)-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex heterocyclic compounds. In medicine, it has shown potential in the inhibition of β-amyloid protein aggregation, indicating its capacity in the treatment of Alzheimer’s disease . Additionally, it is used in the development of photochromic materials and polymer additives .

Wirkmechanismus

The mechanism of action of 2-[2-(4-iodophenyl)-2-oxoethyl]-1H-Isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it modulates the dopamine receptor D3, which suggests its potential application as an antipsychotic agent . The compound’s ability to inhibit β-amyloid protein aggregation indicates its potential in the treatment of Alzheimer’s disease . The presence of functional groups such as the carbonyl and iodophenyl groups plays a crucial role in its reactivity and interaction with biological targets.

Vergleich Mit ähnlichen Verbindungen

2-[2-(4-iodophenyl)-2-oxoethyl]-1H-Isoindole-1,3(2H)-dione can be compared with other similar compounds such as isoindoline-1,3-dione derivatives. These compounds share a common isoindoline nucleus and carbonyl groups at positions 1 and 3 Similar compounds include 2-(2-(3,4-dihydroxyphenyl)ethyl) isoindolin-1,3-dione and other substituted isoindoline derivatives .

Eigenschaften

Molekularformel |

C16H10INO3 |

|---|---|

Molekulargewicht |

391.16 g/mol |

IUPAC-Name |

2-[2-(4-iodophenyl)-2-oxoethyl]isoindole-1,3-dione |

InChI |

InChI=1S/C16H10INO3/c17-11-7-5-10(6-8-11)14(19)9-18-15(20)12-3-1-2-4-13(12)16(18)21/h1-8H,9H2 |

InChI-Schlüssel |

YZQXQFWDJONQBS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)C3=CC=C(C=C3)I |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

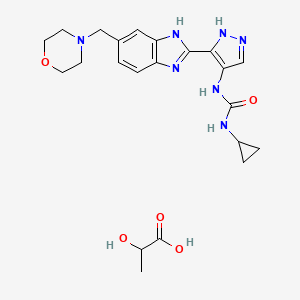

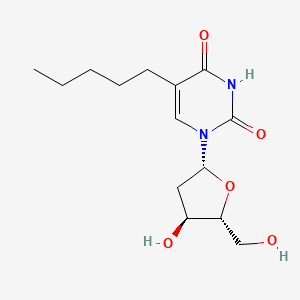

![(3,4,5,6-Tetrahydro-2H-[1,4']bipyridinyl-4-yl)-carbamic acid tert-butyl ester](/img/structure/B8640916.png)